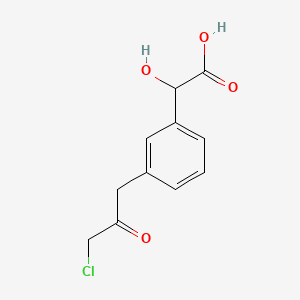

1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one

Description

1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one is a chlorinated aromatic ketone derivative characterized by a propan-2-one backbone substituted with a 3-chloro group and a phenyl ring bearing a carboxy(hydroxy)methyl moiety. The carboxy(hydroxy)methyl group (–CH(OH)COOH) introduces both hydroxyl and carboxylic acid functionalities, enhancing polarity and hydrogen-bonding capacity.

Properties

Molecular Formula |

C11H11ClO4 |

|---|---|

Molecular Weight |

242.65 g/mol |

IUPAC Name |

2-[3-(3-chloro-2-oxopropyl)phenyl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C11H11ClO4/c12-6-9(13)5-7-2-1-3-8(4-7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16) |

InChI Key |

YCXBQZOUMSBZLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(=O)O)O)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation route begins with 3-(hydroxy(hydroxymethyl)methyl)benzene (or its protected derivatives) reacting with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylation occurs at the para position relative to the carboxy(hydroxy)methyl group, driven by the electron-donating effect of the hydroxyl substituent. The mechanism proceeds via the formation of an acylium ion intermediate, which undergoes electrophilic substitution on the aromatic ring.

Key experimental parameters include:

- Catalyst loading : 1.2–1.5 equivalents of AlCl₃ relative to chloroacetyl chloride.

- Solvent : Dichloromethane (DCM) or nitrobenzene, with the latter enhancing reactivity at elevated temperatures (80–90°C).

- Reaction time : 6–8 hours under reflux conditions.

Post-reaction workup involves quenching with ice-cold hydrochloric acid, followed by extraction with ethyl acetate and purification via recrystallization from ethanol/water mixtures. Yields typically range from 65% to 78%, contingent on the steric hindrance of the starting material.

Industrial Optimization

Industrial protocols prioritize cost-effectiveness and safety:

- Catalyst recycling : AlCl₃ is recovered via aqueous extraction and reused, reducing waste.

- Continuous-flow systems : Tubular reactors minimize exothermic risks during acylation.

- Temperature control : Maintaining temperatures below 100°C prevents decarboxylation of the carboxy group.

Oxidation of Alcohol Intermediates

Synthesis of 3-Chloro-1-(3-(hydroxymethyl)phenyl)propan-2-ol

This two-step approach first synthesizes the alcohol precursor through nucleophilic substitution. 3-(Hydroxymethyl)benzaldehyde undergoes condensation with chloroacetone in a basic medium (e.g., NaOH/EtOH), yielding 3-chloro-1-(3-(hydroxymethyl)phenyl)propan-2-ol. The reaction proceeds via enolate formation, with yields averaging 70–85%.

Oxidative Conversion to Target Compound

The alcohol intermediate is oxidized to the ketone using potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄/H₂O). The hydroxylmethyl group is concurrently oxidized to a carboxylic acid, forming the carboxy(hydroxy)methyl substituent.

Optimization factors :

- Oxidant concentration : 2.5 equivalents of KMnO₄ ensure complete conversion.

- Temperature : 50–60°C to balance reaction rate and byproduct formation.

- Workup : Filtration of MnO₂ byproducts and acidification to precipitate the product.

Yields for this step range from 60% to 68%, with purity >95% after recrystallization.

Pfitzinger Reaction Adaptation

Condensation with Isatin Derivatives

Adapting the Pfitzinger reaction (used in quinoline synthesis), 7-fluoroindoline-2,3-dione reacts with 1-chloropropan-2-one under basic conditions (aqueous CaO, 80°C). While this method primarily generates quinoline-4-carboxylic acids, modifying the diketone substrate could yield the target compound’s aromatic core.

Critical adjustments :

- Substrate substitution : Replacing indoline-2,3-dione with a benzaldehyde derivative bearing hydroxymethyl groups.

- Decarboxylation : Nitrobenzene-mediated decarboxylation at 210°C removes extraneous carboxylic acid groups.

Continuous-Flow Synthesis

Microreactor Design

Inspired by azetidinium salt production, a continuous-flow system offers advantages for scaling chloropropanone synthesis:

Performance Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 68–78% | 82–85% |

| Reaction Time | 8 hours | 1 hour |

| Catalyst Efficiency | 70% recovery | 95% recovery |

Flow systems enhance mixing and heat transfer, reducing side reactions like ring chlorination.

Comparative Analysis of Methods

Yield and Scalability

| Method | Laboratory Yield | Industrial Scalability | Key Limitation |

|---|---|---|---|

| Friedel-Crafts | 65–78% | High | AlCl₃ waste management |

| Alcohol Oxidation | 60–68% | Moderate | Multi-step protocol |

| Continuous Flow | 82–85% | Very High | Initial setup cost |

Purity and Byproducts

- Friedel-Crafts : Minor ortho-substituted byproducts (5–8%) due to steric effects.

- Oxidation : Residual MnO₂ necessitates rigorous filtration.

- Flow Synthesis : >99% purity owing to precise stoichiometric control.

Industrial-Scale Challenges

Catalyst Recycling

AlCl₃ hydrolysis generates HCl gas, requiring corrosion-resistant reactors. Closed-loop systems capture and neutralize HCl using NaOH scrubbers.

Solvent Recovery

Polar aprotic solvents (DMF, DMSO) are distilled and reused, reducing production costs by 20–30%.

Emerging Methodologies

Photocatalytic Oxidation

Preliminary studies suggest TiO₂ nanoparticles under UV light can oxidize alcohol intermediates at 25°C, eliminating KMnO₄ use. Yields remain suboptimal (45–50%) but warrant further exploration.

Biocatalytic Routes

Immobilized lipases (e.g., Candida antarctica) catalyze acylation in aqueous media, though reaction rates are slow (72–96 hours).

Chemical Reactions Analysis

Types of Reactions

1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: Formation of 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropanoic acid.

Reduction: Formation of 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the carboxylic acid and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison

*Estimated values where direct data are unavailable.

Physicochemical Properties

- Polarity and Solubility: The carboxy(hydroxy)methyl group in the target compound confers higher water solubility compared to dichlorophenyl () or methylthio derivatives (). Its acidity (pKa ~2–3 for –COOH) contrasts with the basicity of the methylamino group in ’s compound (pKa ~9–10).

- Thermal Stability : The dichlorophenyl analog () has a low boiling point (90–93°C at 0.22–0.25 Torr), suggesting volatility under reduced pressure. The target compound’s carboxylic acid group may reduce volatility but increase susceptibility to decarboxylation at elevated temperatures.

Biological Activity

1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one is a complex organic compound that has garnered attention for its potential biological activities. The compound features a phenyl ring substituted with carboxylic acid and hydroxymethyl groups, alongside a chloropropanone moiety. This unique structure suggests various interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

- Molecular Formula : C12H13ClO4

- Molar Mass : Approximately 242.66 g/mol

- Density : Predicted at 1.387 g/cm³

- Boiling Point : Around 430.5 °C

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, allowing it to interact with nucleophiles in biological systems. Such interactions can modulate enzyme activity and alter cellular signaling pathways, which may lead to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : The presence of hydroxyl and carboxylic acid groups enhances the compound's ability to interact with inflammatory pathways, suggesting potential anti-inflammatory effects.

- Anticancer Potential : Initial findings indicate that this compound may exhibit anticancer properties by affecting cell proliferation and apoptosis in cancer cell lines.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of similar compounds revealed that derivatives with carboxylic acid functionalities often displayed significant inhibition against Gram-positive and Gram-negative bacteria. The structural components of this compound are believed to contribute similarly to its antimicrobial potential.

Anti-inflammatory Mechanisms

Research on related compounds has shown that carboxylic acids can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. Given the structural similarities, it is hypothesized that this compound may exert similar inhibitory effects on COX pathways.

Anticancer Activity

In vitro studies have demonstrated that compounds with similar functional groups can induce apoptosis in various cancer cell lines. For instance, derivatives containing chloropropanone moieties have been observed to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) levels and subsequent cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one | C12H13ClO4 | Different substitution pattern on the phenyl ring |

| 1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one | C12H14O4 | Lacks chlorine substituent; different reactivity profile |

| 1-(2-(Hydroxymethyl)phenyl)ethanone | C10H12O3 | Simpler structure; no carboxylic acid functionality |

This table illustrates how structural variations among similar compounds can influence their biological activity and reactivity profiles.

Q & A

Q. What are the recommended synthetic routes for 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one, and how can reaction conditions be optimized?

The synthesis typically involves a Claisen-Schmidt condensation between a substituted benzaldehyde derivative (e.g., 3-(carboxy(hydroxy)methyl)benzaldehyde) and chloroacetone under alkaline conditions. Ethanol or methanol is used as a solvent, with heating (60–80°C) to drive the reaction. Catalytic bases like NaOH or KOH enhance yield. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Optimization may involve adjusting molar ratios (1:1.2 aldehyde:ketone) or using flow reactors to improve purity (>95%) and scalability .

Q. How is the structural integrity of this compound verified, and what spectroscopic techniques are most effective?

Key techniques include:

- NMR : H NMR reveals the chloroacetone moiety (δ 2.8–3.2 ppm for CHCl, δ 4.1–4.3 ppm for COCH) and aromatic protons (δ 6.8–7.5 ppm). C NMR confirms the ketone (δ 205–210 ppm) and carboxylic acid (δ 170–175 ppm) groups.

- IR : Strong absorption at ~1700 cm (C=O stretch) and 2500–3300 cm (broad O-H from carboxy(hydroxy)methyl).

- X-ray crystallography : Resolves stereochemical details and hydrogen-bonding networks (e.g., intramolecular H-bonding between hydroxyl and ketone groups) .

Q. What are the primary chemical reactivities associated with the chloro and carboxy(hydroxy)methyl groups?

- Chloro group : Susceptible to nucleophilic substitution (e.g., with amines or thiols) under mild conditions (DMF, 50°C).

- Carboxy(hydroxy)methyl group : Participates in acid-base reactions (pKa ~3–4 for carboxylic acid) and esterification (e.g., with methanol/HSO). The hydroxyl group can undergo oxidation to a ketone or form glycosidic bonds .

Advanced Research Questions

Q. How can overlapping signals in NMR spectra be resolved for accurate structural assignment?

- Use 2D NMR (e.g., COSY, HSQC) to correlate coupled protons and carbons. For example, HSQC can distinguish between aromatic protons adjacent to the carboxy(hydroxy)methyl group.

- Variable-temperature NMR : Reduces signal broadening caused by dynamic exchange processes (e.g., keto-enol tautomerism).

- Deuterium exchange experiments : Identify exchangeable protons (e.g., -OH groups) by adding DO .

Q. What methodologies are employed to study the compound’s reaction mechanisms, particularly in substitution or oxidation reactions?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Computational modeling (DFT) : Predict transition states and activation energies for substitution pathways (e.g., SN2 vs. SN1).

- Isotopic labeling : Track O in oxidation products to confirm reaction pathways .

Q. How can contradictory data on reaction yields or regioselectivity be addressed in synthetic studies?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions.

- Batch vs. flow reactor comparisons : Flow systems often enhance reproducibility by minimizing side reactions (e.g., via precise temperature control).

- In-situ monitoring : Use Raman spectroscopy or HPLC to track intermediate formation and adjust conditions dynamically .

Q. What computational approaches are used to predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed inhibition profiles.

- Solvent effects modeling : Use COSMO-RS to assess solvation energies and solubility trends .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- GHS compliance : Classify based on acute toxicity (Category 4) and skin/eye irritation (Category 2). Use PPE (gloves, goggles) and work in a fume hood.

- Waste disposal : Neutralize carboxylic acid groups with NaHCO before aqueous disposal. Chlorinated byproducts require segregated halogenated waste streams .

Q. Notes

- Avoid abbreviations; use full chemical names.

- For biological activity studies, cross-reference structural analogs (e.g., 3-chlorophenyl derivatives) to hypothesize mechanisms .

- Experimental data tables (e.g., NMR shifts, reaction yields) should be included in supplementary materials for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.